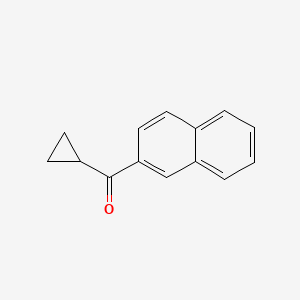

Cyclopropyl(naphthalen-2-yl)methanone

Description

Cyclopropyl(naphthalen-2-yl)methanone is an organic compound with the molecular formula C14H12O It is characterized by a cyclopropyl group attached to a naphthalen-2-yl group via a methanone linkage

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

cyclopropyl(naphthalen-2-yl)methanone |

InChI |

InChI=1S/C14H12O/c15-14(11-6-7-11)13-8-5-10-3-1-2-4-12(10)9-13/h1-5,8-9,11H,6-7H2 |

InChI Key |

DOZCOURJRLRBAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(naphthalen-2-yl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for Cyclopropyl(naphthalen-2-yl)methanone are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(naphthalen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Cyclopropyl(naphthalen-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(naphthalen-2-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve the modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Cyclopropyl(naphthalen-2-yl)methanone can be compared with other similar compounds such as:

Cyclopropyl(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

Cyclopropyl(benzyl)methanone: Contains a benzyl group, offering different reactivity and applications.

Cyclopropyl(anthracen-2-yl)methanone: Features an anthracene moiety, which can lead to distinct chemical properties.

Biological Activity

Cyclopropyl(naphthalen-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on antitumor, antiviral, and other pharmacological properties.

Structural Characteristics

The compound features a cyclopropyl group attached to a naphthalene moiety, which is known for its diverse biological interactions. The presence of multiple rings and functional groups enhances its potential for various pharmacological effects.

Antitumor Activity

Cyclopropyl-containing compounds have been studied for their antitumor properties . Similar compounds have demonstrated the ability to inhibit tumor growth through several mechanisms:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Cyclopropyl)benzamide | Cyclopropyl group attached to an amide | Antitumor activity |

| Naphthalenesulfonamide derivatives | Naphthalene core with sulfonamide | Antimicrobial properties |

| Pyrimidine-based kinase inhibitors | Pyrimidine ring with various substituents | Anticancer effects |

The structural complexity of cyclopropyl(naphthalen-2-yl)methanone suggests potential interactions with key biological targets involved in cancer progression, warranting further investigation into its efficacy as an anticancer agent .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to cyclopropyl(naphthalen-2-yl)methanone, particularly against viruses such as SARS-CoV-2. For instance, the naphthylmethylamine compound GRL0617 has shown promising results in inhibiting viral replication:

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| GRL0617 | 0.068 | >10 | >150 |

| EIDD-1931 | 0.3 | >100 | >330 |

The selectivity index indicates that these compounds can effectively inhibit viral activity without significant cytotoxicity to host cells .

Case Studies

- Antitumor Efficacy : A study investigating the effects of cyclopropyl derivatives on various cancer cell lines found that certain analogs exhibited significant cytotoxicity, leading to apoptosis in tumor cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), which are known to play a role in cancer cell death.

- Antiviral Mechanisms : Research on naphthalene derivatives has revealed their ability to inhibit viral proteases, crucial for viral replication. For instance, inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2 demonstrated reduced viral replication in vitro, suggesting that cyclopropyl(naphthalen-2-yl)methanone could share similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.